molecular formula C15H23FN2O B4923699 N'-(2-fluorophenyl)-N,N-diisobutylurea

N'-(2-fluorophenyl)-N,N-diisobutylurea

Cat. No.: B4923699
M. Wt: 266.35 g/mol
InChI Key: CVEMZNWFQHFLMM-UHFFFAOYSA-N
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Description

N'-(2-Fluorophenyl)-N,N-diisobutylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring and branched alkyl substituents. Its structure comprises:

  • Urea backbone: A carbonyl group flanked by two nitrogen atoms.
  • 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, contributing to electronic modulation and lipophilicity.
  • Diisobutyl groups: Two isobutyl (2-methylpropyl) groups attached to one nitrogen atom, enhancing steric bulk and hydrophobicity.

Fluorine substitution often improves bioavailability and target binding, while branched alkyl chains influence solubility and pharmacokinetics .

Properties

IUPAC Name

3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEMZNWFQHFLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Driven Variations in Urea Derivatives

The biological and chemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N'-(2-fluorophenyl)-N,N-diisobutylurea with key analogs:

Compound Name Substituents Key Properties/Applications Reference
This compound - N: Diisobutyl
- N': 2-Fluorophenyl
Hypothesized enhanced lipophilicity and metabolic stability; potential agrochemical use
N-Isobutyl-N'-phenethylurea - N: Isobutyl
- N': Phenethyl
Distinct pharmacokinetics due to phenethyl group; explored in drug delivery systems
N-(4-Fluorophenyl)-N'-phenylurea - N: Phenyl
- N': 4-Fluorophenyl
Agrochemical applications (e.g., herbicide); fluorination enhances environmental stability
N,N-Diethylurea - N: Diethyl
- N': Unsubstituted
Common solvent; limited bioactivity due to small substituents
N-Benzyl-N'-methylurea - N: Benzyl
- N': Methyl
Exhibits antimicrobial activity; benzyl group improves membrane penetration

Role of Fluorine Substitution

The ortho-fluorine in this compound likely confers:

  • Increased Lipophilicity : Fluorine’s electronegativity enhances lipid solubility, improving cellular uptake .
  • Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, prolonging half-life .
  • Steric Effects : The ortho position may hinder rotation, stabilizing specific conformations for target binding .

In contrast, N-(4-fluorophenyl)-N'-phenylurea (para-fluorine) shows stronger herbicidal activity due to optimized electronic effects on aromatic interactions .

Impact of Alkyl Groups

  • Diisobutyl vs.
  • Isobutyl vs. Benzyl : Benzyl groups (e.g., in N-benzyl-N'-methylurea) enhance π-π stacking with aromatic residues in proteins, whereas isobutyl prioritizes hydrophobicity .

Structural vs. Functional Relationships

Urea vs. Thiourea Analogues

Replacing urea’s carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity:

  • Thiourea Derivatives : Exhibit stronger metal coordination but reduced metabolic stability. For example, N-(2-fluorophenyl)-N'-1-naphthylthiourea shows higher antimicrobial activity but shorter half-life than its urea counterpart .

Hybrid Structures

Compounds like N-[2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide integrate urea with heterocyclic moieties, enabling multitarget interactions in medicinal chemistry .

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